molecular formula C20H23N3O5 B229420 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine

1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine

Cat. No. B229420
M. Wt: 385.4 g/mol
InChI Key: QSTVLSZJEZNHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine, also known as AN-9, is a chemical compound that has been extensively researched due to its potential therapeutic applications. AN-9 is a piperazine derivative that has shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine inhibits the Akt/mTOR pathway, which is involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Finally, 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine inhibits the Nrf2 pathway, which is involved in oxidative stress and inflammation in the brain, leading to the neuroprotective effects of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine also reduces inflammation by reducing the production of pro-inflammatory cytokines. Finally, 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has some limitations for lab experiments. It has limited solubility in water, making it challenging to use in aqueous solutions. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine also has limited bioavailability, making it difficult to use in vivo.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine. One direction is to investigate the potential of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine to improve its bioavailability and solubility. Finally, future research could focus on developing analogs of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine involves the reaction of 4-methoxyphenol with acetyl chloride to form 4-methoxyacetophenone. This intermediate is then reacted with piperazine in the presence of potassium carbonate to produce 1-(4-methoxyphenyl)-4-(piperazin-1-yl)butan-1-one. The final step involves the reaction of this intermediate with 4-nitrobenzyl chloride in the presence of potassium carbonate to produce 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N3O5/c1-27-18-6-8-19(9-7-18)28-15-20(24)22-12-10-21(11-13-22)14-16-2-4-17(5-3-16)23(25)26/h2-9H,10-15H2,1H3

InChI Key

QSTVLSZJEZNHCP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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